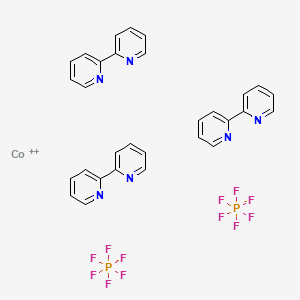

Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate)

Übersicht

Beschreibung

Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) is a compound with the molecular formula C30H24CoF12N6P2 and a molecular weight of 817.43 . It appears as a light yellow to brown solid . This compound is primarily used as a catalyst and finds wide applications in organic synthesis . It can be used in electrochemical reactions, photochemical reactions, and as a fluorescence probe . Additionally, it can also be used as a component in dye-sensitized solar cells .

Synthesis Analysis

The synthesis of Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) involves reacting three equivalents of the bipyridine ligand with one equivalent of cobalt chloride hexahydrate in methanol at 55 °C for approximately 3 hours .Molecular Structure Analysis

The tris(2,2’-bipyridine)cobalt(II) forms a dication that lies across a twofold rotation axis in the space group C2/c. The nitrogen atoms of the three bipyridine ligands form a distorted octahedron around the cobalt ion .Chemical Reactions Analysis

The compound is known to participate in redox reactions. It has been used as a redox mediator in photosystem I-based biophotovoltaic devices .Physical And Chemical Properties Analysis

Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) is a solid at 20 degrees Celsius . It is light yellow to brown in color .Wissenschaftliche Forschungsanwendungen

Solar Cell Materials

This compound is utilized in the development of dye-sensitized solar cells (DSSCs) . Its role is pivotal in the photoelectric conversion process, where it acts as a photosensitizer. The compound’s ability to absorb light and convert it into electrical energy makes it a valuable component in solar cell technology .

Biophotovoltaic Devices

Tris(2,2’-bipyridine)cobalt(II) complexes: serve as direct redox mediators in Photosystem I-based biophotovoltaic devices . These devices harness biological materials, such as proteins from photosynthetic organisms, to generate electricity from light. The stability and reduction potential of these cobalt complexes are crucial for efficient electron donation in these systems .

Electrochemical Applications

The compound finds applications in electrochemical reactions , where it can facilitate electron transfer processes. This is particularly useful in analytical chemistry for detecting and quantifying substances through electrochemical methods .

Photophysical Studies

In photophysical research, Tris(2,2’-bipyridine)cobalt(II) complexes are studied for their light-absorbing and emitting properties. Understanding these properties is essential for designing new materials for light-emitting devices and sensors .

Catalysis

Due to its unique structure and electronic properties, this compound is used as a catalyst in organic synthesis . It can catalyze a variety of reactions, including those that are challenging to achieve with traditional catalysts .

Fluorescent Probes

The compound’s fluorescent properties make it suitable for use as a fluorescent probe in biological and chemical sensing. It can be used to track and measure various biological processes and chemical reactions .

Medicinal Chemistry

There is ongoing research into the potential applications of Tris(2,2’-bipyridine)cobalt(II) complexes in medicinal chemistry . These complexes are being explored for their therapeutic properties and as agents in medical imaging .

Environmental Sensing

The compound’s sensitivity to light and chemicals positions it as a candidate for environmental sensing . It could be used to detect pollutants or changes in environmental conditions through changes in its optical properties .

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation. It is also suspected of causing cancer . Safety precautions include avoiding handling until all safety precautions have been read and understood, obtaining special instructions before use, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

cobalt(2+);2-pyridin-2-ylpyridine;dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.Co.2F6P/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;2*1-7(2,3,4,5)6/h3*1-8H;;;/q;;;+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXASOGRZNYSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24CoF12N6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate) | |

CAS RN |

79151-78-3 | |

| Record name | Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

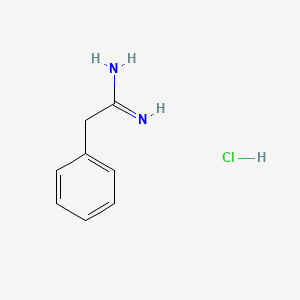

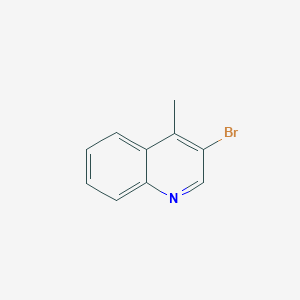

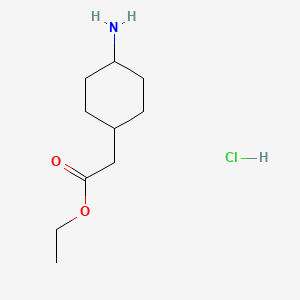

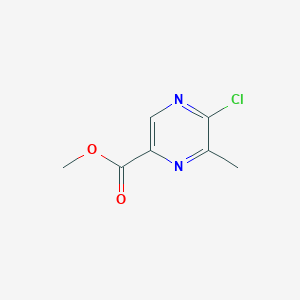

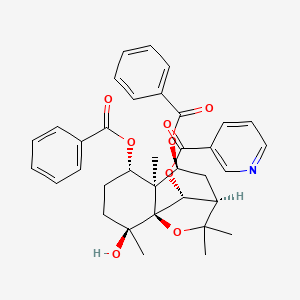

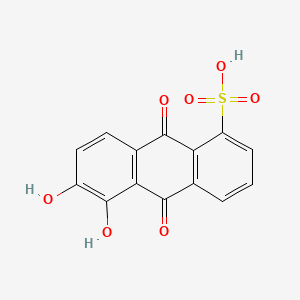

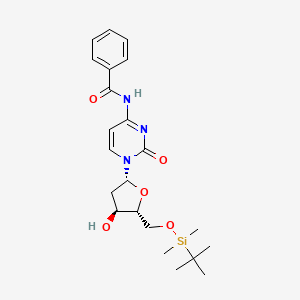

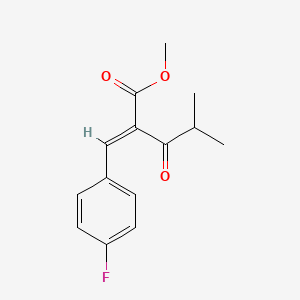

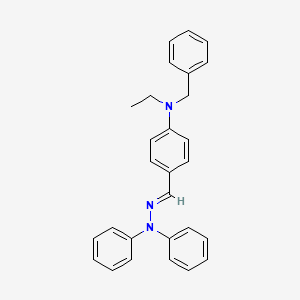

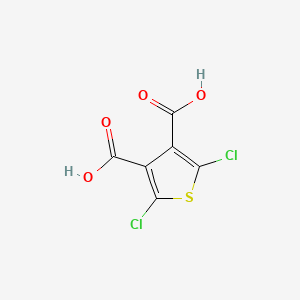

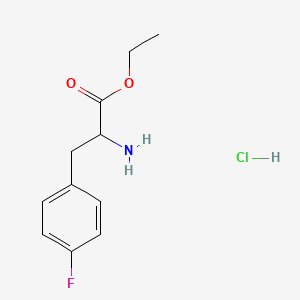

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.